

Chemical structure and properties of P7170 compound

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An In-depth Technical Guide to the Chemical Structure and Properties of P7170

Introduction

P7170 is a novel, orally bioavailable small molecule inhibitor with a unique dual-action mechanism, targeting both the mammalian target of rapamycin (mTOR) complexes (mTORC1 and mTORC2) and Activin A receptor type II-like kinase 1 (ALK1).[1] This distinctive profile confers both potent anti-tumor and anti-angiogenic properties, positioning P7170 as a promising candidate for cancer therapy.[1] Developed by Piramal Enterprises Ltd., P7170 has demonstrated significant efficacy in preclinical models and has entered Phase I clinical trials.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to P7170.

Chemical Structure and Properties

P7170 is a complex heterocyclic molecule. Its chemical identity has been confirmed through various spectroscopic and analytical methods.

Table 1: Chemical and Physical Properties of **P7170**



Property	Value	
IUPAC Name	8-Amino-1-[6-(cyano-dimethyl-methyl)-pyridin-3-yl]-3-methyl-7-trifluoromethyl-1,3-dihydro-1,3,5,9-tetraaza-cyclopenta[a]naphthalen-2-ylidene-cyanamide	
Molecular Formula	C21H16F3N9	
Molecular Weight	451.42 g/mol	
CAS Number	1799702-72-9	
Appearance	Not specified in available literature	
Solubility	Soluble in DMSO	
SMILES Code	CC1=C(N(C2=C1N=C3C(=C(C=N3)C(F) (F)F)N)C4=CC=C(C=N4)C(C) (C)C#N)\N=C(N)C#N	

Synthesis of P7170

The chemical synthesis of **P7170** is detailed in patent WO-2012007926A1. While the full, step-by-step synthesis protocol from the patent is extensive, it generally involves the construction of the complex multi-ring system through a series of organic reactions, culminating in the final active compound. Researchers are directed to this patent for a detailed description of the synthetic route.

Mechanism of Action and Signaling Pathways

P7170 exerts its anti-cancer effects through the simultaneous inhibition of the PI3K/AKT/mTOR and ALK1 signaling pathways.

Inhibition of mTORC1 and mTORC2

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in various cancers. **P7170** is a potent inhibitor of both mTORC1 and mTORC2.

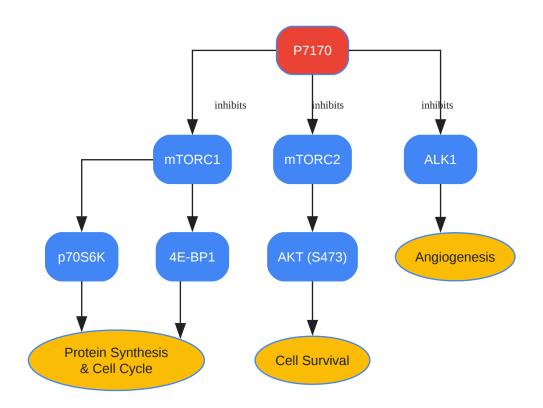


- mTORC1 Inhibition: By inhibiting mTORC1, P7170 blocks the phosphorylation of its key downstream effectors, p70S6K and 4E-BP1. This leads to the suppression of protein synthesis and cell cycle progression.
- mTORC2 Inhibition: P7170's inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473 (pAKT S473), a crucial step for full AKT activation. This further dampens the pro-survival signaling within the cancer cell.

Inhibition of ALK1

ALK1, a member of the TGF-β receptor superfamily, is predominantly expressed on endothelial cells and plays a crucial role in angiogenesis. By inhibiting ALK1, **P7170** disrupts the formation of new blood vessels, a process essential for tumor growth and metastasis. This antiangiogenic activity is a key differentiator for **P7170** compared to other mTOR inhibitors.[1]

Below is a diagram illustrating the signaling pathways targeted by **P7170**.



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P7170 Signaling Pathway Inhibition



Preclinical Data

P7170 has demonstrated potent activity in a range of preclinical studies.

In Vitro Activity

P7170 exhibits strong inhibitory effects on the proliferation of various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of **P7170**

Assay Type	Target/Cell Line	IC50 (nmol/L)
Enzymatic Assay	mTOR	4.4
ALK1	47	
ΡΙ3Κα	2.2	_
РІЗКβ	176	_
РІЗКу	203	_
ΡΙ3Κδ	4	_
Cell-Based Assay	pAKT (S473) Inhibition (PC3 cells)	12.4
pS6 (S235/236) Inhibition (PC3 cells)	2.7	
Cell Growth Inhibition	Prostate (PC3)	2 - 22
Ovarian (A2780)	2 - 22	
Colon (HCT116)	2 - 22	_
Renal (786-O)	2 - 22	_

Data compiled from Molecular Cancer Therapeutics, 2015, 14(5), 1095-106.[1]

In Vivo Efficacy



In mouse xenograft models, orally administered **P7170** showed significant, dose-dependent tumor growth inhibition across a broad range of human tumor types at doses of 10 to 20 mg/kg. [1]

Experimental Protocols

Detailed methodologies for key experiments are summarized below.

Western Blot Analysis

- Cell Treatment and Lysis: Cancer cells were seeded, serum-starved, and then treated with varying concentrations of P7170 or control compounds. After treatment, cells were stimulated with serum, harvested, and lysed in a suitable lysis buffer.
- Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay.
- Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, p-S6, total AKT, total S6), followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

HUVEC Tube Formation Assay

- Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded onto a layer of Matrigel in a 96-well plate.
- Treatment: Cells were treated with different concentrations of **P7170** or control compounds.
- Incubation: The plate was incubated to allow for the formation of capillary-like structures (tubes).



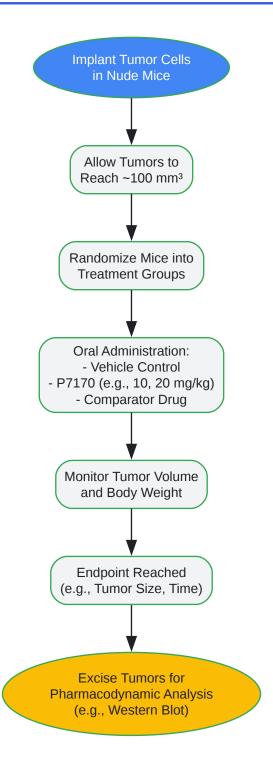
 Analysis: Tube formation was visualized and quantified by microscopy. The extent of tube formation is an indicator of angiogenic potential.

In Vivo Matrigel Plug Assay

- Preparation: Nude mice were subcutaneously injected with Matrigel containing proangiogenic factors such as VEGF.
- Treatment: Mice were orally administered with **P7170** or a vehicle control.
- Analysis: After a set period, the Matrigel plugs were excised, and the extent of new blood vessel formation within the plugs was quantified, often by measuring hemoglobin content.

Below is a workflow diagram for a typical in vivo xenograft study with P7170.





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In Vivo Xenograft Study Workflow

Conclusion

P7170 is a novel and potent dual inhibitor of the mTOR and ALK1 signaling pathways. Its ability to concurrently suppress tumor cell proliferation and angiogenesis gives it a unique and



powerful mechanism of action. The preclinical data strongly support its continued investigation as a promising therapeutic agent for a variety of cancers. The ongoing Phase I clinical trials will be critical in determining its safety and efficacy in human patients.

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References

- 1. aacrjournals.org [aacrjournals.org]
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